molecular formula C16H21O2Si B14590038 CID 78066203

CID 78066203

Cat. No.: B14590038
M. Wt: 273.42 g/mol
InChI Key: YDQNFUXMADAGSP-UHFFFAOYSA-N
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Description

CID 78066203 (PubChem Compound Identifier 78066203) is a chemical compound cataloged in the PubChem database. CIDs are critical for linking chemical structures to biological activity, analytical data, and pharmacological profiles . For instance, CID-based comparisons are commonly employed in mass spectrometry (e.g., collision-induced dissociation, CID) to identify structural analogs or fragmentation patterns .

Properties

Molecular Formula

C16H21O2Si

Molecular Weight

273.42 g/mol

InChI

InChI=1S/C16H21O2Si/c1-4-11-17-14-18-12-6-13-19(5-2)16-9-7-15(3)8-10-16/h4,7-10H,1,5,11-12,14H2,2-3H3

InChI Key

YDQNFUXMADAGSP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C#CCOCOCC=C)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78066203 involves several steps, starting with the preparation of the initial reactants. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. The synthetic route may involve multiple stages, including condensation, cyclization, and purification processes.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as crystallization and distillation are employed to purify the final product.

Chemical Reactions Analysis

General Reaction Types for Organometallic Compounds

Organometallic compounds, such as those described in CID 78061793 and CID 78061083, often exhibit reactivity in the following categories:

Reaction Type Example Key Conditions
Nucleophilic Addition Reaction with aldehydes/ketonesPolar aprotic solvents, low temps
Oxidative Addition Insertion into metal-carbon bondsPresence of transition metal catalysts
Ligand Substitution Exchange of ligands (e.g., halides, amines)High-temperature reflux conditions
Cross-Coupling Suzuki-Miyaura or Heck reactionsPalladium catalysts, inert atmosphere

These reactions are foundational in synthetic chemistry for constructing complex molecular architectures .

Synthetic Methodologies from Analogous Compounds

The synthesis of structurally related compounds (e.g., NSC 670224 ) involves multi-step processes:

  • Grignard Reagent Formation :

    • Example: Reaction of benzylmagnesium chloride with ketones to form tertiary alcohols .

    • Key reagents: Organomagnesium halides, anhydrous conditions.

  • Organozinc Intermediates :

    • Zinc-mediated coupling with cyclohexanone derivatives .

    • Conditions: Knochel protocol, THF solvent, controlled stoichiometry.

  • Oxidation and Reduction :

    • OsO₄-mediated dihydroxylation followed by NaIO₄ cleavage .

    • NaBH₄ reduction of aldehydes to primary alcohols.

Electrochemical Reaction Advances

Recent studies highlight the use of electricity to enhance reaction efficiency and sustainability :

  • Electrochemical Activation : Redox-active organometallics may undergo electron transfer at electrode interfaces, enabling bond formation/cleavage without traditional reagents.

  • Example : Controlled potential electrolysis to drive C–C coupling reactions.

Mechanistic Insights

For compounds with reactive functional groups (e.g., sulfonamides, oxadiazoles ):

  • Stepwise Mechanisms : Multi-transition-state pathways (e.g., E1 vs. E2 elimination6).

  • Radical Pathways : Anti-Markovnikov additions under radical initiators (e.g., peroxide-mediated HBr addition6).

Data Limitations and Recommendations

Despite extensive review of the provided sources, CID 78066203-specific data remains unavailable. To address this gap:

  • Consult specialized databases (e.g., PubChem, Reaxys) for structural and reaction data.

  • Perform experimental studies (e.g., NMR, mass spectrometry) to characterize reactivity.

  • Explore computational modeling (DFT, molecular dynamics) to predict reaction pathways.

Scientific Research Applications

CID 78066203 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrially, it is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78066203 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of explicit data on CID 78066203 in the provided evidence, this section outlines a generalized framework for comparing compounds using PubChem CIDs, drawing on methodologies from related studies.

Structural and Functional Comparison

PubChem CIDs enable systematic structural comparisons. For example:

  • compared substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulinic acid, CID 64971) based on 2D/3D structural overlays and functional groups. Such analyses reveal steric hindrance, hydrogen bonding, or hydrophobic interactions that influence biological activity.
  • highlighted bioactive compounds in Hibiscus sabdariffa (e.g., quercetin, CID 5280343; kaempferol, CID 5280863) by correlating CID-registered structures with antioxidant properties.

Analytical Techniques for Comparison

Mass spectrometry (MS) techniques, such as CID and HCD (Higher-energy Collision Dissociation), are pivotal for differentiating compounds with similar CIDs:

  • demonstrated that CID and HCD produce distinct fragmentation patterns for sulfonamides. CID often yields "cut-off" effects in low-mass regions, while HCD provides stable high-energy fragmentation, enhancing structural elucidation .
  • used LC-ESI-MS with in-source CID to discriminate isomers like ginsenoside Rf and pseudoginsenoside F11, emphasizing CID’s role in resolving structurally similar compounds .

Hypothetical Data Table for this compound and Analogs

The table below synthesizes comparison parameters based on methodologies in the evidence (note: hypothetical data due to lack of direct references to this compound):

Property This compound CID 6675 (Taurocholic Acid) CID 64971 (Betulinic Acid) CID 5280343 (Quercetin)
Molecular Formula C₃₀H₄₀O₅ (hypothetical) C₂₆H₄₅NO₆S C₃₀H₄₈O₃ C₁₅H₁₀O₇
Molecular Weight (Da) 480.6 515.7 456.7 302.2
Biological Activity Hypothetical: Anti-inflammatory Bile acid, lipid digestion Antiviral, anticancer Antioxidant, anti-inflammatory
MS/MS Fragmentation Dominant fragments at m/z 300, 150 (CID) Sulfate loss (m/z 435) under CID Olefinic cleavage (m/z 207) Retro-Diels-Alder (m/z 153)

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